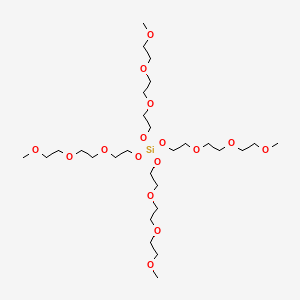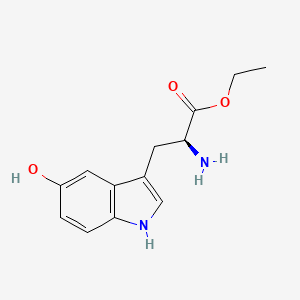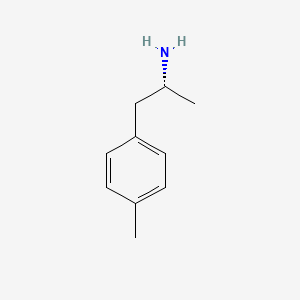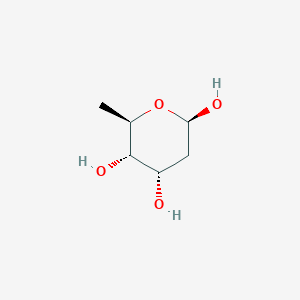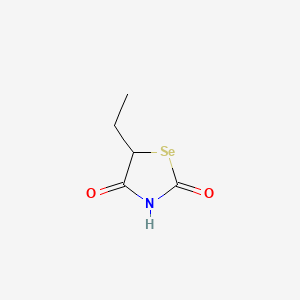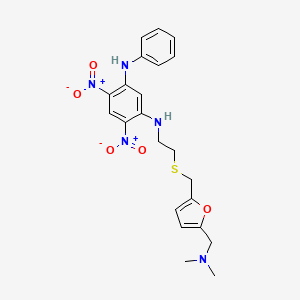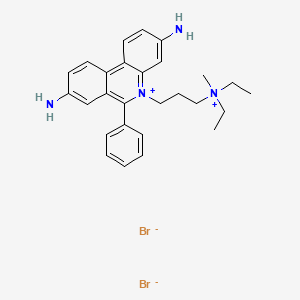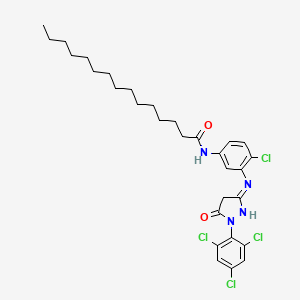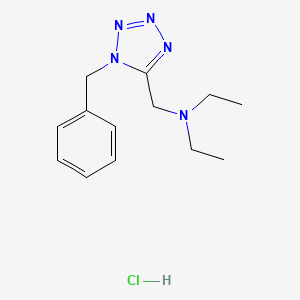
1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride typically involves the reaction of benzyl chloride with diethylamine to form N-benzyl-N,N-diethylamine. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxidized derivatives of the tetrazole ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted tetrazole derivatives with various functional groups attached to the ring.
Applications De Recherche Scientifique
1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-tetrazole: Similar structure but lacks the diethylamino group.
5-((Diethylamino)methyl)-1H-tetrazole: Similar structure but lacks the benzyl group.
1-Benzyl-5-methyl-1H-tetrazole: Similar structure but has a methyl group instead of the diethylamino group.
Uniqueness: 1-Benzyl-5-((diethylamino)methyl)-1H-tetrazole hydrochloride is unique due to the presence of both the benzyl and diethylamino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
7356-63-0 |
|---|---|
Formule moléculaire |
C13H20ClN5 |
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
N-[(1-benzyltetrazol-5-yl)methyl]-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-3-17(4-2)11-13-14-15-16-18(13)10-12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
Clé InChI |
BRTXALXGCJWYDM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=NN=NN1CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


